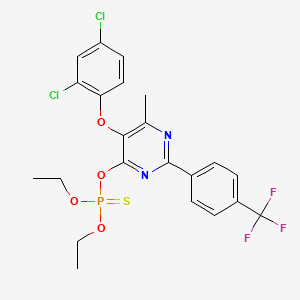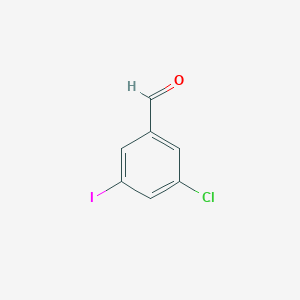
3-Chloro-5-iodobenzaldehyde
Descripción general
Descripción
3-Chloro-5-iodobenzaldehyde is a chemical compound with the molecular formula C7H4ClIO. It has a molecular weight of 266.47 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-5-iodobenzaldehyde is 1S/C7H4ClIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
3-Chloro-5-iodobenzaldehyde is a solid substance at ambient temperature . The compound is stored at ambient temperature .Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
One notable application of halogenated benzaldehydes, similar to 3-Chloro-5-iodobenzaldehyde, is in the synthesis of fluorous imine and thioether palladacycles. These palladacycles have been demonstrated as precursors for highly active Heck and Suzuki catalysts. The research by Rocaboy and Gladysz (2003) on thermomorphic fluorous imine and thioether palladacycles showcases the utility of such compounds in catalysis, highlighting the potential for 3-Chloro-5-iodobenzaldehyde to serve in similar roles (Rocaboy & Gladysz, 2003).
Material Science and Molecular Structures
In material science, the structural properties of halogenated benzaldehydes have been extensively studied to understand their molecular packing, hydrogen bonding, and potential for forming complex molecular architectures. For instance, the work by Glidewell et al. (2004) on hydrogen-bonded chains of rings in various iodobenzaldehyde hydrazones underscores the importance of halogen interactions in dictating the structural dimensions and properties of crystalline materials (Glidewell et al., 2004).
Spectroscopic and Computational Studies
Furthermore, compounds like 3-Chloro-5-iodobenzaldehyde are subjects of spectroscopic and computational studies to elucidate their electronic and geometric properties. For example, Kumar et al. (2015) conducted XRD, FT-IR, Raman, and DFT studies on 3-iodobenzaldehyde to investigate its structural and vibrational characteristics, providing insights that could be applicable to the study of 3-Chloro-5-iodobenzaldehyde (Kumar et al., 2015).
Propiedades
IUPAC Name |
3-chloro-5-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIOXJDBCUBOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-iodobenzaldehyde | |
CAS RN |
277312-89-7 | |
| Record name | 3-chloro-5-iodobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

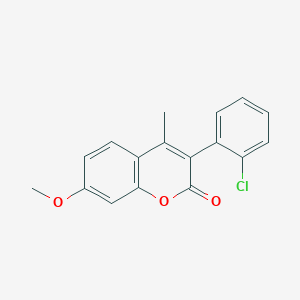

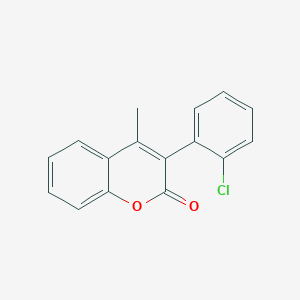
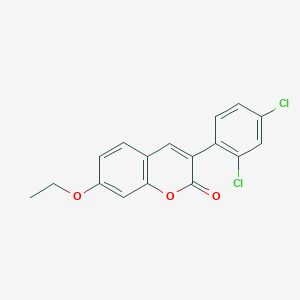
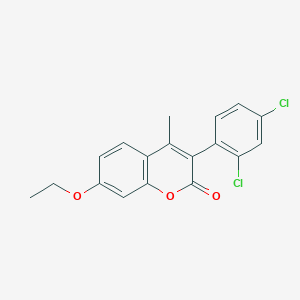
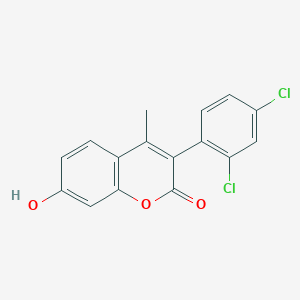

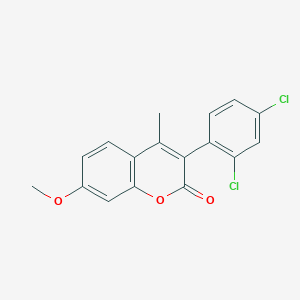

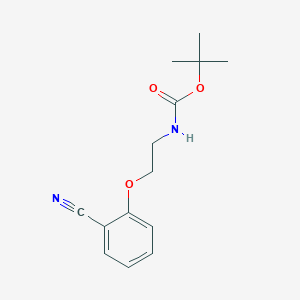
![2-(2,6-Dichloro-4-pyridyl)-5-[2-(trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B3041256.png)
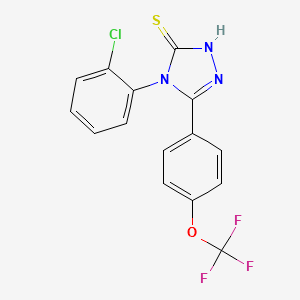
![O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate](/img/structure/B3041260.png)
